molecular formula C9H13N5S B279926 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine

Cat. No.: B279926
M. Wt: 223.3 g/mol
InChI Key: AVXMHUVWAQCGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then alkylated with ethyl iodide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N5S

Molecular Weight

223.3 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H13N5S/c1-4-10-9-12-11-8(15-9)7-5-6(2)14(3)13-7/h5H,4H2,1-3H3,(H,10,12)

InChI Key

AVXMHUVWAQCGRQ-UHFFFAOYSA-N

SMILES

CCNC1=NN=C(S1)C2=NN(C(=C2)C)C

Canonical SMILES

CCNC1=NN=C(S1)C2=NN(C(=C2)C)C

Origin of Product

United States

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